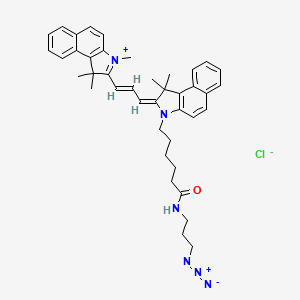
Cyanine3.5 azide (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine3.5 azide (chloride) is a potent green fluorescent dye that is widely used in scientific research. This compound is an analog of Cyanine3.5 azide and is known for its high efficiency in click chemistry applications. It has an excitation wavelength of 591 nm and an emission wavelength of 604 nm . The compound is particularly useful in labeling biological molecules for fluorescence imaging and other fluorescence-based biochemical analyses .
Métodos De Preparación
The synthesis of Cyanine3.5 azide (chloride) involves the use of click chemistry, a method that allows for the efficient and selective tagging of molecules. The compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . The reaction conditions typically involve the use of copper catalysts and can be performed in both aqueous and organic solvents. Industrial production methods for Cyanine3.5 azide (chloride) are similar to those used in laboratory settings, with the added emphasis on scalability and purity .
Análisis De Reacciones Químicas
Cyanine3.5 azide (chloride) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and can be performed under mild conditions. Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are stable bioconjugates, which are useful in various biological and chemical applications .
Aplicaciones Científicas De Investigación
Cyanine3.5 azide (chloride) has a wide range of applications in scientific research. In chemistry, it is used for the labeling of peptides, proteins, and oligonucleotides for fluorescence imaging . In biology, it is employed in the study of cellular processes and the detection of biomolecules. In medicine, Cyanine3.5 azide (chloride) is used in diagnostic assays and imaging techniques to detect diseases such as cancer . Additionally, the compound is used in the industry for the development of fluorescent probes and sensors .
Mecanismo De Acción
The mechanism of action of Cyanine3.5 azide (chloride) involves its ability to selectively react with alkyne groups through click chemistry. The azide group in the compound undergoes a cycloaddition reaction with the alkyne group, forming a stable triazole linkage . This reaction is highly specific and efficient, making Cyanine3.5 azide (chloride) an ideal reagent for bioconjugation and labeling applications. The molecular targets and pathways involved in this process are primarily related to the functional groups present in the molecules being labeled .
Comparación Con Compuestos Similares
Cyanine3.5 azide (chloride) is unique in its high efficiency and specificity in click chemistry reactions. Similar compounds include Texas Red®, Alexa Fluor 594, BODIPY® TR, and DyLight 594, all of which have similar fluorescence properties . Cyanine3.5 azide (chloride) stands out due to its superior photostability and quantum yield, making it a preferred choice for long-term imaging and labeling applications .
Propiedades
Fórmula molecular |
C41H47ClN6O |
|---|---|
Peso molecular |
675.3 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C41H46N6O.ClH/c1-40(2)35(46(5)33-24-22-29-15-8-10-17-31(29)38(33)40)19-13-20-36-41(3,4)39-32-18-11-9-16-30(32)23-25-34(39)47(36)28-12-6-7-21-37(48)43-26-14-27-44-45-42;/h8-11,13,15-20,22-25H,6-7,12,14,21,26-28H2,1-5H3;1H |
Clave InChI |
FGBPZBZWQKSBCN-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


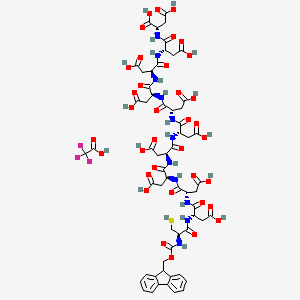
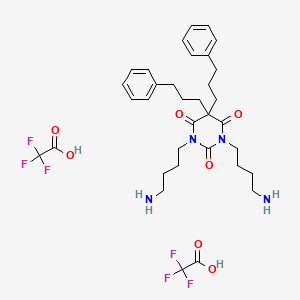
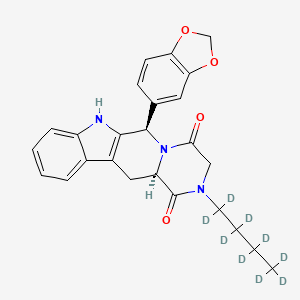
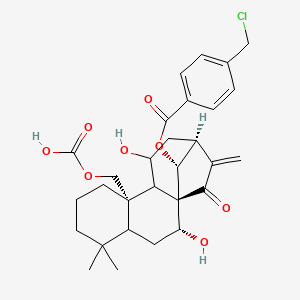
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
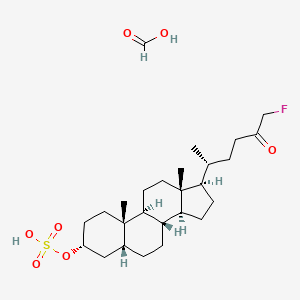
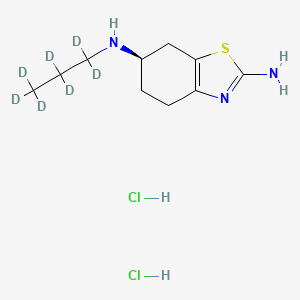

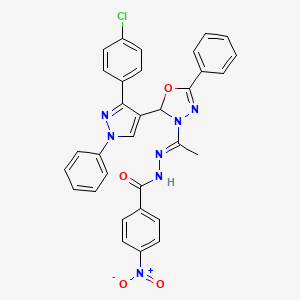
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)

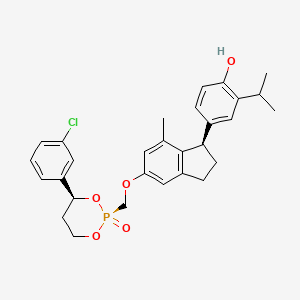
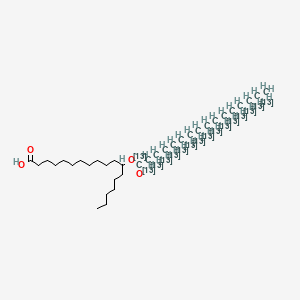
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
